Enhanced Lipophilicity Drives Improved Membrane Permeability over Non-Hydroxylated Analogs
The presence of the para-hydroxyl group in 4-Hydroxyphenyl 4-chlorobutyrate increases its hydrogen bonding capacity (H-bond donor count: 1) compared to Phenyl 4-chlorobutyrate (H-bond donor count: 0), which theoretically enhances its aqueous solubility while still maintaining a high partition coefficient . The predicted XLogP3 for the target compound is 2.2, indicating a balanced lipophilic/hydrophilic profile favorable for crossing biological membranes, a property often correlated with improved bioavailability in prodrug strategies .
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: 2.2; H-Bond Donors: 1 |
| Comparator Or Baseline | Phenyl 4-chlorobutyrate: XLogP3: 2.6; H-Bond Donors: 0 |
| Quantified Difference | ΔXLogP3: -0.4; ΔH-Bond Donors: +1 |
| Conditions | Predicted values using XLogP3 algorithm; standard computational chemistry models. |
Why This Matters
The unique balance of lipophilicity and hydrogen bonding potential makes 4-Hydroxyphenyl 4-chlorobutyrate a more versatile scaffold for prodrug design than its non-hydroxylated counterpart, potentially offering better solubility and permeability.
